molecular formula C7H5N5S B11767571 Acetonitrile, (purin-6-ylthio)- CAS No. 5443-91-4

Acetonitrile, (purin-6-ylthio)-

Cat. No.: B11767571
CAS No.: 5443-91-4
M. Wt: 191.22 g/mol
InChI Key: YPTKQMBEDCVGLW-UHFFFAOYSA-N
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Description

Acetonitrile, (purin-6-ylthio)-: is a compound that combines the properties of acetonitrile and purine-6-thiol. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, known for its use as a solvent in organic synthesis and chromatography . Purine-6-thiol is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids. The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetonitrile, (purin-6-ylthio)- typically involves the reaction of purine-6-thiol with N-(chloroacetyl) dipeptide esters. This reaction is carried out in an aqueous medium at elevated temperatures (around 100°C) in the presence of alkaline agents such as sodium hydroxide, carbonate, or bicarbonate . The reaction conditions are carefully controlled to preserve the ester grouping and avoid hydrolysis .

Industrial Production Methods: While specific industrial production methods for acetonitrile, (purin-6-ylthio)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Acetonitrile, (purin-6-ylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Acetonitrile, (purin-6-ylthio)- is used as a building block in organic synthesis.

Biology: In biological research, the compound is studied for its potential as an antimetabolite, interfering with nucleic acid metabolism and exhibiting anticancer properties .

Medicine: The compound’s potential anticancer properties make it a candidate for drug development. It is also explored for its antiviral and antimicrobial activities .

Industry: Acetonitrile, (purin-6-ylthio)- is used in the synthesis of peptides and other biologically active molecules. Its role as a versatile intermediate makes it valuable in the production of various chemical products .

Mechanism of Action

The mechanism of action of acetonitrile, (purin-6-ylthio)- involves its interaction with nucleic acids and proteins. The purine-6-thiol moiety can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential anticancer and antiviral activities . The compound may also interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Uniqueness: Acetonitrile, (purin-6-ylthio)- is unique due to its combination of acetonitrile and purine-6-thiol properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as an antimetabolite and its versatility in organic synthesis make it a valuable compound in both research and industrial applications .

Properties

CAS No.

5443-91-4

Molecular Formula

C7H5N5S

Molecular Weight

191.22 g/mol

IUPAC Name

2-(7H-purin-6-ylsulfanyl)acetonitrile

InChI

InChI=1S/C7H5N5S/c8-1-2-13-7-5-6(10-3-9-5)11-4-12-7/h3-4H,2H2,(H,9,10,11,12)

InChI Key

YPTKQMBEDCVGLW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCC#N

Origin of Product

United States

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